molecular formula C19H27NO2 B12313929 rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B12313929
M. Wt: 301.4 g/mol
InChI Key: DNJMAILPYMRUGJ-UHFFFAOYSA-N
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Description

rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with benzyl and cyclopropyl groups, making it a valuable building block in synthetic chemistry.

Preparation Methods

The synthesis of rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The benzyl and cyclopropyl groups are introduced through substitution reactions using suitable reagents.

    Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group during the synthesis and is removed in the final step to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    rac-tert-butyl (3R,4R)-3-amino-4-benzylpyrrolidine-1-carboxylate: This compound has an amino group instead of a cyclopropyl group, leading to different reactivity and applications.

    rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate: The presence of a trifluoromethyl group imparts unique electronic properties to the molecule.

    rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: This compound features a hydroxyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

InChI

InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3

InChI Key

DNJMAILPYMRUGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3

Origin of Product

United States

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